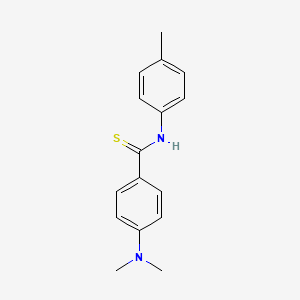![molecular formula C17H16N2O3 B5695018 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has various biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and modulate the immune system. It has also been shown to have antimicrobial and antifungal effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies. However, its low solubility in water may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to investigate its potential as an anticancer agent in combination with other drugs. Another direction is to study its mechanism of action in more detail. Additionally, its potential as an anti-inflammatory and antioxidant agent could be further explored. Finally, its pharmacokinetics and pharmacodynamics could be studied to better understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methylphenol with ethyl chloroacetate to form ethyl 2-(2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-methylphenoxy)acetic acid hydrazide. Finally, the acid hydrazide is cyclized with ethyl acetoacetate to yield the target compound.
Scientific Research Applications
Research on 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has shown potential therapeutic applications in various diseases. It has been studied for its anticancer, antimicrobial, antifungal, and antitubercular properties. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
4-[2-(2-methylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-5-9-15(12)22-11-17(21)19-10-16(20)18-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQFMVLVDRGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)